Epinephrine bitartrate is synthesized from epinephrine base through the reaction with tartaric acid, resulting in a stable salt form that enhances solubility and stability. The chemical classification of epinephrine bitartrate includes:
The synthesis of epinephrine bitartrate involves several steps:
The entire process emphasizes maintaining high purity levels, often exceeding 99%, through careful control of reaction conditions and purification techniques.
Epinephrine bitartrate can undergo various chemical reactions, primarily involving its functional groups:
Epinephrine acts primarily through its agonistic effects on alpha and beta adrenergic receptors:
Epinephrine bitartrate exhibits several notable physical and chemical properties:
These properties are essential for its formulation into injectable solutions used in clinical settings.
Epinephrine bitartrate has diverse applications in medicine:
The synthesis of epinephrine (adrenaline) began with its 1900 isolation as an iron complex (Suprarenin) by Farbwerke Hoechst, followed by Parke-Davis's introduction of Adrenalin in 1901 [4]. Early methods relied on extraction from adrenal glands, yielding limited quantities of racemic mixtures. The first semi-synthetic route (1906) involved reacting catechol with chloroacetyl chloride, followed by amination with methylamine to form racemic epinephrine [4]. This process suffered from low regioselectivity and poor yields (<30%) due to overalkylation and oxidation of catechol.
A breakthrough came with the Friedel-Crafts acylation approach: protecting catechol’s phenolic groups, then acylating with chloroacetyl chloride using Lewis acids (AlCl₃, ZnCl₂) to form 3,4-dihydroxyphenacyl chloride. Subsequent reaction with methylamine yielded ketone intermediates, reduced to racemic epinephrine [1]. Modern refinements include:
Table 1: Evolution of Epinephrine Synthesis Methods
| Era | Method | Key Limitations | Yield |
|---|---|---|---|
| Pre-1900 | Adrenal gland extraction | Low purity, high cost | <1% |
| 1901–1905 | Direct alkylation | Racemic mixture, low regioselectivity | 25–30% |
| 1906–1950s | Friedel-Crafts acylation | Oxidation sensitivity, multiple steps | 40–50% |
| Modern (2000s) | Catalytic hydrogenation + Lewis acids | Chirality control required | 80–85% |
Racemic epinephrine requires resolution to isolate the biologically active (−)-(R)-enantiomer. Diastereomeric salt crystallization is the industrial standard, leveraging chiral acids to form separable salts:
Chromatographic methods provide alternatives:
Table 2: Resolution Techniques Compared
| Method | Chiral Selector | ee (%) | Yield (%) | Scalability |
|---|---|---|---|---|
| Tartaric acid crystallization | D-Tartrate | 95–97 | 45–48* | Industrial |
| Camphorsulfonic acid | D-CSA | 97–99 | 40–42* | Pilot scale |
| Chiral HPLC | β-Cyclodextrin | 99 | >90 | Analytical |
| SMB chromatography | Cellulose tribenzoate | 99.5 | 85 | Industrial |
*Yield reflects only the target (−)-isomer; 50% of racemate is discarded.
To circumvent yield loss in resolution, catalytic asymmetric synthesis directly constructs the (R)-enantiomer:
Biocatalytic routes show promise:
Despite advances, industrial adoption remains limited by:
Modern epinephrine bitartrate synthesis involves:
1. Friedel-Crafts Acylation: Catechol + ClCH₂COCl → 3,4-dihydroxyphenacyl chloride (85% yield, AlCl₃/CS₂) 2. Amination: Ketone + N-methylbenzylamine → N-benzyl-N-methylamino ketone (90% yield, DMF, 25°C) 3. Catalytic Hydrogenation: Ketone → Alcohol + debenzylation (Pd/C, H₂, HCl/MeOH, 92% yield) 4. Resolution: Racemate + D-tartaric acid → (−)-epinephrine bitartrate (48% yield, 95% ee) 5. Acidification: Free base + tartaric acid → Crystalline bitartrate (pH 3.5–4.0) [1] [9] Key challenges and mitigations:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: